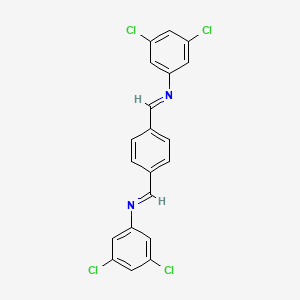

N,N'-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline)

Descripción

N,N'-(1,4-Fenilendimetilideno)bis(3,5-dicloroanilina) es un compuesto orgánico con la fórmula molecular C20H12Cl4N2. Este compuesto es conocido por su estructura única, que incluye dos grupos de 3,5-dicloroanilina conectados por un puente de 1,4-fenilendimetilideno. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.

Propiedades

Fórmula molecular |

C20H12Cl4N2 |

|---|---|

Peso molecular |

422.1 g/mol |

Nombre IUPAC |

N-(3,5-dichlorophenyl)-1-[4-[(3,5-dichlorophenyl)iminomethyl]phenyl]methanimine |

InChI |

InChI=1S/C20H12Cl4N2/c21-15-5-16(22)8-19(7-15)25-11-13-1-2-14(4-3-13)12-26-20-9-17(23)6-18(24)10-20/h1-12H |

Clave InChI |

CSRQGGNCYQXPCA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)C=NC3=CC(=CC(=C3)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N,N'-(1,4-Fenilendimetilideno)bis(3,5-dicloroanilina) típicamente implica la reacción de 3,5-dicloroanilina con tereftaldehído. Esta reacción se lleva a cabo en condiciones anhidras, a menudo utilizando metanol como solvente. La reacción procede mediante adición nucleofílica de la amina al aldehído, formando un intermedio hemiaminal, que luego se deshidrata para formar el producto imina (base de Schiff) .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para N,N'-(1,4-Fenilendimetilideno)bis(3,5-dicloroanilina) no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el catalizador, para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

N,N'-(1,4-Fenilendimetilideno)bis(3,5-dicloroanilina) puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir los grupos imina de nuevo a aminas.

Sustitución: Los átomos de cloro en los grupos 3,5-dicloroanilina pueden sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) se utilizan normalmente.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).

Productos principales

Los productos principales de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción produciría la amina correspondiente.

Aplicaciones Científicas De Investigación

N,N'-(1,4-Fenilendimetilideno)bis(3,5-dicloroanilina) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: La estructura del compuesto le permite interactuar con moléculas biológicas, lo que la hace útil en estudios bioquímicos.

Medicina: La investigación sobre sus posibles aplicaciones terapéuticas está en curso, particularmente en el desarrollo de nuevos fármacos.

Industria: Se utiliza en la producción de polímeros y otros materiales debido a su estabilidad y reactividad.

Mecanismo De Acción

El mecanismo de acción de N,N'-(1,4-Fenilendimetilideno)bis(3,5-dicloroanilina) implica su interacción con diversos objetivos moleculares. Los grupos imina pueden formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, alterando potencialmente su función. Esta interacción puede afectar diversas vías bioquímicas, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

- N,N'-(1,4-Fenilendimetilideno)bis(3,4-dicloroanilina)

- N,N'-(1,4-Fenilendimetilideno)bis(2,4-dicloroanilina)

- N,N'-(1,4-Fenilendimetilideno)bis(2,3-dicloroanilina)

- N,N'-(1,4-Fenilendimetilideno)bis(4-cloroanilina)

Unicidad

N,N'-(1,4-Fenilendimetilideno)bis(3,5-dicloroanilina) es único debido a la posición específica de los átomos de cloro en los anillos de anilina. Esta posición puede influir en la reactividad del compuesto y su interacción con otras moléculas, lo que lo hace diferente de sus análogos .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.